molecular formula C8H9NO3 B12885562 5-Methylisoxazol-3-yl methacrylate

5-Methylisoxazol-3-yl methacrylate

Cat. No.: B12885562
M. Wt: 167.16 g/mol
InChI Key: NVKBBIFTDDGERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisoxazol-3-yl methacrylate is a chemical compound that belongs to the class of methacrylate esters It is characterized by the presence of a 5-methylisoxazole ring attached to a methacrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisoxazol-3-yl methacrylate typically involves the reaction of 5-methylisoxazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows:

5-Methylisoxazole+Methacryloyl chloride5-Methylisoxazol-3-yl methacrylate+HCl\text{5-Methylisoxazole} + \text{Methacryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Methylisoxazole+Methacryloyl chloride→5-Methylisoxazol-3-yl methacrylate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methylisoxazol-3-yl methacrylate can undergo various chemical reactions, including:

    Polymerization: This compound can be polymerized to form polymers with unique properties. The polymerization can be initiated by free radicals, UV light, or heat.

    Substitution Reactions: The methacrylate group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.

Major Products Formed

    Polymerization: Polymers with pendant 5-methylisoxazole groups.

    Substitution Reactions: Substituted methacrylate esters.

    Addition Reactions: Halogenated or hydrogenated methacrylate derivatives.

Mechanism of Action

The mechanism of action of 5-Methylisoxazol-3-yl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group can participate in free radical polymerization, leading to the formation of polymers with pendant 5-methylisoxazole groups. These polymers can interact with various molecular targets, such as proteins and nucleic acids, through non-covalent interactions, which can influence their biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoxazol-3-yl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.

    5-Methylisoxazol-3-yl ethyl methacrylate: Similar structure but with an ethyl group attached to the methacrylate group.

    5-Methylisoxazol-3-yl propyl methacrylate: Similar structure but with a propyl group attached to the methacrylate group.

Uniqueness

5-Methylisoxazol-3-yl methacrylate is unique due to its combination of the 5-methylisoxazole ring and the methacrylate group. This combination imparts specific properties to the compound, such as enhanced reactivity in polymerization reactions and the ability to form polymers with unique thermal and mechanical properties .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C8H9NO3/c1-5(2)8(10)11-7-4-6(3)12-9-7/h4H,1H2,2-3H3

InChI Key

NVKBBIFTDDGERR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)OC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.